(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid is a useful research compound. Its molecular formula is C38H31N5O4 and its molecular weight is 621.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of β-Amino Acids : This compound has been utilized in the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol, demonstrating a significant role in the preparation of β-amino acids from α-amino acids with high yield and purity (Ellmerer-Müller et al., 1998).
Bioimaging Applications : Research has explored its use in bioimaging, particularly for a water-soluble fluorene derivative. This derivative shows strong linear photophysical characterization and two-photon absorption properties, making it attractive for integrin imaging in biological applications (Morales et al., 2010).
Solid Phase Synthesis Linkers : It has been applied in the development of new linkers for solid phase synthesis, offering higher acid stability compared to standard trityl resins. This feature is crucial for immobilizing carboxylic acids and amines and achieving high yield and purity in product release (Bleicher et al., 2000).
Development of GABA Uptake Inhibitors : It has been incorporated into the synthesis of mGAT3 inhibitors, a class of compounds relevant in neuroscience for modulating GABA transporter proteins (Kerscher-Hack et al., 2016).
Material Science and Nanotechnology
Self-Assembled Structures : Studies on self-assembled structures formed by Fmoc-modified amino acids have shown that this compound can lead to diverse morphologies like flower-like, tube-like, and fiber-like structures, which are significant for designing novel architectures in material science and nanotechnology (Gour et al., 2021).
Surfactants for Carbon Nanotubes : Its derivatives have been used as surfactants for carbon nanotubes. These surfactants are unique as they can be activated enzymatically, creating homogeneous aqueous nanotube dispersions, which is a significant advance in nanotechnology (Cousins et al., 2009).
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-trityltetrazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H31N5O4/c44-36(45)34(39-37(46)47-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-35-40-42-43(41-35)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,39,46)(H,44,45)/t34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCHMEWCGJMNQC-UMSFTDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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